REACTION_CXSMILES
|
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[C-:8]#[Si+:9]>[O-2].[Y+3].[O-2].[O-2].[Y+3].C(O)C>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[C-:8]#[Si+:9].[CH4:8] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#[Si+]
|
Name
|
|
Quantity
|
644 g
|
Type
|
reactant
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
|
Quantity
|
276 g
|
Type
|
reactant
|
Smiles
|
[C-]#[Si+]
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
|
Quantity
|
80 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant mixture was dried
|
Type
|
CUSTOM
|
Details
|
to obtain a starting ceramic powder mixture
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 644 g |
Name
|
|
Type
|
product
|
Smiles
|
[C-]#[Si+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276 g |
Name
|
|
Type
|
product
|
Smiles
|
C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[C-:8]#[Si+:9]>[O-2].[Y+3].[O-2].[O-2].[Y+3].C(O)C>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[C-:8]#[Si+:9].[CH4:8] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#[Si+]
|
Name
|
|
Quantity
|
644 g
|
Type
|
reactant
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
|
Quantity
|
276 g
|
Type
|
reactant
|
Smiles
|
[C-]#[Si+]
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Name
|
|
Quantity
|
80 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resultant mixture was dried
|
Type
|
CUSTOM
|
Details
|
to obtain a starting ceramic powder mixture
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N12[Si]34N5[Si]16N3[Si]25N46
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 644 g |
Name
|
|
Type
|
product
|
Smiles
|
[C-]#[Si+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276 g |
Name
|
|
Type
|
product
|
Smiles
|
C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |